4-(3-Methylbenzyl)-1,4-diazepan-5-one
Description
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Properties
IUPAC Name |
4-[(3-methylphenyl)methyl]-1,4-diazepan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11-3-2-4-12(9-11)10-15-8-7-14-6-5-13(15)16/h2-4,9,14H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGWDWLSEWCLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCNCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular Docking Studies of 4-(3-Methylbenzyl)-1,4-diazepan-5-one Ligands
An In-depth Technical Guide:
Introduction: The Convergence of Computational Chemistry and Drug Discovery
Molecular docking is a pivotal computational technique in the landscape of modern drug discovery.[1][2][3] At its core, it predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[4][5][6] This process allows us to forecast the binding affinity and mode of interaction at an atomic level, providing invaluable insights long before a compound is ever synthesized in a lab.[6][7] The principle is an evolution of the classic "lock and key" model, where a ligand fits into the geometrically and chemically complementary active site of a protein.[5] Modern docking algorithms, however, account for molecular flexibility, a concept known as "induced fit," where both the ligand and protein can undergo conformational changes to achieve the optimal binding arrangement.[1]
The success of a docking simulation is heavily reliant on two components: the search algorithm, which explores the vast conformational space of the ligand within the receptor's binding site, and the scoring function, which estimates the binding free energy for each generated pose.[4][6][8] A robust scoring function is critical for accurately ranking different ligands and predicting their potential biological activity.[1][9] This guide will provide a comprehensive, field-proven methodology for conducting molecular docking studies, using the promising 4-(3-Methylbenzyl)-1,4-diazepan-5-one scaffold as a case study.
The Target Ligand Class: 1,4-Diazepan-5-ones
The 1,4-diazepine ring system, a seven-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[10][11] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-HIV, anticancer, and central nervous system (CNS) effects.[10][12] The versatility of the diazepane ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The title compound, 4-(3-Methylbenzyl)-1,4-diazepan-5-one, is an example of such a derivative, where the benzyl group can influence properties like lipophilicity and aromatic interactions, potentially enhancing its binding to specific biological targets.[13][14] Computational studies on similar diazepanone derivatives have successfully predicted their interaction with protein targets, validating the use of in silico methods for this class of compounds.[10][15]
The Comprehensive Molecular Docking Workflow
The following protocol outlines a self-validating system for performing a molecular docking study. The causality behind each choice is explained to ensure not just procedural accuracy, but a deep understanding of the experimental design. For this guide, we will use the Gamma-Aminobutyric Acid Type A (GABA-A) receptor as a hypothetical target, a relevant choice given the CNS activity of related benzodiazepine compounds.[12][16]
Experimental Workflow Overview
Caption: A comprehensive workflow for molecular docking studies.
Part 1: Receptor Preparation
The quality of the initial protein structure is paramount for a meaningful docking result. Crystal structures from the Protein Data Bank (PDB) are static snapshots and require careful preparation to be computationally viable.[17]
Protocol:
-
Obtain Receptor Structure: Download the 3D coordinates of the target protein from the RCSB Protein Data Bank. For our example, we'll use PDB ID: 6HUP (a human GABA-A receptor structure).
-
Clean the PDB File: The raw PDB file often contains non-essential molecules like water, ions, and co-crystallized ligands that must be removed.[18][19]
-
Use a molecular visualization tool like UCSF Chimera or PyMOL.
-
Delete all water molecules (solvent).
-
Remove any co-factors, ions, or small molecules that are not part of the specific binding site of interest. If a co-crystallized ligand is present in the target binding site, save it to a separate file for later use in protocol validation.
-
-
Add Hydrogens and Assign Charges: Crystal structures typically do not resolve hydrogen atoms.[17] Adding them is crucial for correct ionization and hydrogen bond formation.
-
Save the Prepared Receptor: Save the final, prepared protein structure in a format compatible with the chosen docking software, such as the PDBQT format for AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.
Part 2: Ligand Preparation
The ligand must also be converted into a suitable 3D format with correct chemical properties.
Protocol:
-
Obtain 2D Structure: Draw the 2D structure of 4-(3-Methylbenzyl)-1,4-diazepan-5-one using chemical drawing software like ChemDraw or Marvin Sketch, or retrieve it from a database like PubChem.[4][20]
-
Convert to 3D and Minimize Energy: Convert the 2D structure into a 3D conformation. It is critical to perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically plausible starting conformation.[20]
-
Define Rotatable Bonds: Identify the rotatable bonds within the ligand. The docking software will explore different conformations by rotating these bonds. Most preparation tools, like ADT, can do this automatically.[17]
-
Assign Charges and Save: As with the receptor, assign partial charges to the ligand atoms. Save the prepared ligand in the PDBQT format for use with AutoDock Vina.
Part 3: Grid Generation
The grid box defines the three-dimensional search space where the docking algorithm will attempt to place the ligand.[22][23]
Protocol:
-
Identify the Binding Site: The binding site can be identified from the location of a co-crystallized ligand in the PDB structure or through literature analysis identifying key active site residues.[24] If the binding site is unknown, a "blind docking" approach can be used where the grid box encompasses the entire protein surface, though this is computationally more expensive.[4]
-
Define Grid Box Dimensions: Using your docking software's tools (e.g., AutoDock Tools), define the center and dimensions (x, y, z) of the grid box. The box should be large enough to allow the ligand to rotate and translate freely but small enough to focus the search, saving computational time.[21][22] Pre-calculating the interaction potentials at each grid point significantly speeds up the subsequent docking runs.[4][23]
Part 4: Docking Simulation with AutoDock Vina
With the prepared receptor and ligand, and a defined search space, the docking simulation can be executed.
Protocol:
-
Create a Configuration File: Prepare a text file that specifies the file paths for the receptor and ligand, the coordinates of the grid box center, and its dimensions.
-
Set Docking Parameters: Key parameters include:
-
exhaustiveness: Controls the thoroughness of the search. Higher values increase the probability of finding the true energy minimum but also increase computation time.
-
num_modes: Specifies the number of binding modes (poses) to generate.[17]
-
-
Run the Simulation: Execute the docking run from the command line. Vina will generate an output file containing the predicted binding poses, ranked by their binding affinity scores.
Part 5: Analysis and Interpretation of Results
This is the most critical phase, where raw computational data is translated into scientifically meaningful insights.[25][26][27]
Protocol:
-
Evaluate Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. This score is an estimate of the binding free energy (ΔG).[25] More negative values indicate stronger, more favorable binding.[21][25]
-
Analyze Binding Poses: The docking software generates several possible binding poses.[27] The top-ranked pose (lowest binding energy) is typically the most interesting. It's also crucial to examine the Root Mean Square Deviation (RMSD) between the top poses. If multiple low-energy poses have very different orientations (high RMSD), it may indicate that the ligand does not have a single, well-defined binding mode.[25][27]
-
Visualize Interactions: Use visualization software (PyMOL, Chimera, BIOVIA Discovery Studio) to analyze the non-covalent interactions between the ligand and the receptor's active site residues.[28] Key interactions to identify include:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often the main driving force for binding.
-
Pi-Stacking and Cation-Pi Interactions: Important for ligands with aromatic rings.
-
Caption: Key protein-ligand interactions for a docked pose.
Data Presentation
Summarize quantitative results in a clear, tabular format for easy comparison between different ligands or poses.
| Ligand Analog | Binding Affinity (kcal/mol) | RMSD (Å) from Top Pose | Key Interacting Residues |
| 4-(3-Methylbenzyl) | -8.5 | 0.00 | Tyr157, Thr202, Phe32 |
| 4-(4-Chlorobenzyl) | -8.9 | 1.21 | Tyr157, Thr202, Phe32 |
| 4-(2-Fluorobenzyl) | -8.2 | 0.88 | Tyr157, Thr202 |
Trustworthiness: Protocol Validation
A crucial step to ensure the reliability of your docking protocol is validation.[29][30] Without it, the results are merely predictive hypotheses. The most common method is "redocking."[31]
Protocol:
-
Select a Reference Complex: Choose a high-resolution crystal structure from the PDB that has a co-crystallized ligand bound in the active site of your target protein.
-
Extract and Redock: Separate the ligand and the protein. Prepare the protein as described above. Then, dock the extracted ligand back into the prepared protein's active site using your established protocol.
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystal structure pose and calculate the RMSD between the heavy atoms of the ligand.
-
Assess Accuracy: A docking protocol is generally considered valid if it can reproduce the experimental binding mode with an RMSD value of less than 2.0 Å.[31][32] This confirms that the search algorithm and scoring function are capable of identifying the correct pose for this class of ligands and target.
Conclusion
Molecular docking is a powerful, cost-effective tool for generating hypotheses about ligand-protein interactions and prioritizing compounds for further experimental testing.[3][33] By following a rigorous and validated workflow—encompassing careful preparation of both receptor and ligand, intelligent definition of the search space, and critical analysis of the results—researchers can significantly enhance the efficiency and rationality of the drug discovery process.[1][6] The application of this methodology to scaffolds like 4-(3-Methylbenzyl)-1,4-diazepan-5-one can uncover novel binding modes and guide the design of next-generation therapeutic agents.
References
-
Key Topics in Molecular Docking for Drug Design. Molecules. [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]
-
Session 4: Introduction to in silico docking. University of Edinburgh. [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
-
Protein-ligand docking. Galaxy Training. [Link]
-
Preparing the protein and ligand for docking. ScotChem. [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLoS ONE. [Link]
-
A Comprehensive Review on Molecular Docking in Drug Discovery. Preprints.org. [Link]
-
How to interprete and analyze molecular docking results? ResearchGate. [Link]
-
Scoring functions for docking. Wikipedia. [Link]
-
Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal. [Link]
-
Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link]
-
1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E. [Link]
-
Rational Design, Synthesis, Computational Studies and Biological Evaluation of New Diazepanone Derivatives. ResearchGate. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
-
HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS. YouTube. [Link]
-
Grid Generation and Matching for Small Molecule Docking. Theoretical and Computational Biophysics Group. [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. Current Medicinal Chemistry. [Link]
-
Scoring functions and their evaluation methods for protein-ligand docking. WIREs Computational Molecular Science. [Link]
-
Validation of Docking Methodology (Redocking). ResearchGate. [Link]
-
Scoring Functions : Types and Importance in Molecular Docking. YouTube. [Link]
-
Batch Grid Generation and Automated Ligand Extraction for Cross Docking. Schrödinger. [Link]
-
Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents. Arabian Journal of Chemistry. [Link]
-
Lessons from Docking Validation. Michigan State University. [Link]
-
Molecular Docking: Shifting Paradigms in Drug Discovery. Molecules. [Link]
-
Synthesis of Diazepam. Chemistry Steps. [Link]
-
Investigation of [3H]diazepam derivatives as allosteric modulators of GABAA receptor. Journal of Biomolecular Structure and Dynamics. [Link]
-
Generating grid box for Docking using Vina. YouTube. [Link]
-
A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management. Infectious Disorders - Drug Targets. [Link]
-
Analysis and Mapping of Molecular Docking Results. CD ComputaBio. [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link]
-
Molecular Docking | Principles, Types, Tools, Applications & Role in Drug Discovery. YouTube. [Link]
-
Docking and scoring. Schrödinger. [Link]
-
Analysis of Docking results by Autodock. YouTube. [Link]
-
How to generate Autodock Grid Box? ResearchGate. [Link]
-
Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents. Molecules. [Link]
-
Comparative Evaluation of 11 Scoring Functions for Molecular Docking. Journal of Chemical Information and Computer Sciences. [Link]
-
A REVIEW ON MOLECULAR DOCKING: NOVEL TOOL FOR DRUG DISCOVERY. IJNRD. [Link]
-
Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling. [Link]
-
Study finds wide variation in strength and content of illicit diazepam tablets. King's College London. [Link]
Sources
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- 2. Molecular Docking: Shifting Paradigms in Drug Discovery [mdpi.com]
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- 5. microbenotes.com [microbenotes.com]
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- 9. Scoring functions for docking - Wikipedia [en.wikipedia.org]
- 10. Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry [arabjchem.org]
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- 16. Investigation of [3H]diazepam derivatives as allosteric modulators of GABAA receptor α1β2γ2 subtypes: combination of molecular docking/dynamic simulations, pharmacokinetics/drug-likeness prediction, and QSAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 18. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
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- 33. A Review on Molecular Docking As an Interpretative Tool for Molecular Targets in Disease Management - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Chemical Properties and Stability Profile of 4-(3-Methylbenzyl)-1,4-diazepan-5-one
Executive Summary
4-(3-Methylbenzyl)-1,4-diazepan-5-one represents a specialized implementation of the 1,4-diazepan-5-one scaffold, a privileged structure in medicinal chemistry often utilized as a peptidomimetic core or a constrainer of amino acid side chains. This compound features a seven-membered lactam ring fused with a lipophilic 3-methylbenzyl tail.
Its utility lies in its bifunctional nature: the lactam (amide) provides a rigid hydrogen-bonding interface, while the tertiary amine at position 4 serves as a basic center and a vector for solubility modulation. This guide details the physicochemical properties, stability risks, and handling protocols required for rigorous experimental use.
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identification[1]
-
IUPAC Name: 4-[(3-methylphenyl)methyl]-1,4-diazepan-5-one
-
Common Scaffold: Homopiperazin-5-one / 1,4-diazepan-5-one
-
Molecular Formula: C
H N O -
Molecular Weight: ~218.30 g/mol
Structural Pharmacophore
The molecule consists of three distinct chemical environments that dictate its stability and reactivity:
-
The Lactam Core (N1-C5): A cyclic amide. It is generally stable but provides a hydrogen bond donor (NH) and acceptor (C=O).
-
The Basic Center (N4): A tertiary amine. This is the site of protonation (pKa ~8.0–9.0) and the primary handle for salt formation.
-
The Lipophilic Tail (3-Methylbenzyl): An aromatic anchor that increases LogP and provides hydrophobic interaction points, but introduces metabolic liability (benzylic oxidation).
Figure 1: Structural dissection of the compound highlighting reactive centers and pharmacophoric features.
Physicochemical Profile (Predicted)
As experimental values for this specific analog are rarely published in open literature, the following data are derived from structure-activity relationship (SAR) principles of the 1,4-diazepanone class.
| Property | Value / Range | Implications for Handling |
| Physical State | White to off-white solid | Hygroscopic tendency due to amide/amine functionality.[1] |
| Solubility (Water) | Low (< 0.1 mg/mL at pH 7) | Requires acidification (pH < 5) or co-solvents (DMSO) for aqueous assays. |
| Solubility (Organic) | High (DMSO, DCM, MeOH) | Stock solutions should be prepared in DMSO (up to 100 mM). |
| pKa (Calculated) | ~8.5 (N4-amine) | Compound exists as a cation at physiological pH (7.4). |
| LogP (Calculated) | ~1.8 – 2.2 | Moderate lipophilicity; likely permeable to cell membranes. |
| Polar Surface Area | ~32 Ų | Good oral bioavailability potential (Veber rules). |
Stability Profile
Chemical Stability
The 1,4-diazepan-5-one ring is thermodynamically stable compared to smaller rings (beta-lactams) due to lack of ring strain.
-
Hydrolysis: The lactam bond is resistant to hydrolysis under neutral and mild conditions. However, strong acids (pH < 1) or bases (pH > 12) at elevated temperatures (>60°C) will cause ring opening to the corresponding amino acid derivative.
-
Oxidation: The tertiary amine (N4) is susceptible to oxidation by peroxides or peracids, leading to N-oxide formation. The benzylic position on the tail is prone to radical autoxidation if stored in solution under light/air for prolonged periods.
Metabolic Stability (In Vitro)
In drug discovery contexts, this molecule presents specific "soft spots" for cytochrome P450 enzymes.
-
N-Dealkylation: The most likely metabolic clearance route is CYP-mediated cleavage of the benzyl group, releasing the core 1,4-diazepan-5-one and a benzaldehyde derivative.
-
Benzylic Hydroxylation: The methyl group on the benzene ring (3-methyl) is a prime target for CYP2C or CYP3A4 hydroxylation.
Figure 2: Predicted metabolic liabilities. N-dealkylation is the primary stability risk in microsomal assays.
Handling & Experimental Protocols
Storage Recommendations
-
Solid State: Store at -20°C in a desiccator. Protect from light.[2]
-
Solution State: DMSO stocks (10 mM) are stable for 3–6 months at -20°C. Avoid repeated freeze-thaw cycles (limit to <3).
-
Aqueous Solution: Unstable over long periods (days) if pH > 8 due to potential precipitation or slow oxidation. Prepare fresh.
Protocol: Forced Degradation (Stress Testing)
To validate the stability of a specific batch, perform this standard stress test sequence.
Reagents:
-
0.1 N HCl
-
0.1 N NaOH
-
3% H₂O₂
-
HPLC-UV/MS system
Workflow:
-
Acid Stress: Dissolve compound in 0.1 N HCl. Heat at 60°C for 4 hours.
-
Expectation: < 5% degradation (Stable).[2]
-
-
Base Stress: Dissolve in 0.1 N NaOH. Heat at 60°C for 4 hours.
-
Expectation: Potential ring opening (Monitor for mass shift +18 Da).
-
-
Oxidative Stress: Dissolve in 3% H₂O₂ at Room Temp for 2 hours.
-
Expectation: High risk of N-oxide formation (Mass shift +16 Da).
-
-
Analysis: Inject 10 µL onto C18 column (Gradient: 5% to 95% ACN in water + 0.1% Formic Acid).
Protocol: Solubility for Biological Assays
Because the N4 amine is basic, solubility is pH-dependent.
-
Stock Prep: Dissolve 10 mg in 1 mL 100% DMSO (Result: ~45 mM).
-
Dilution: When dosing into aqueous media (e.g., cell culture), ensure final DMSO concentration is < 0.5%.
-
Troubleshooting: If precipitation occurs in buffer (PBS pH 7.4), acidify slightly or use a salt form (e.g., Hydrochloride salt) by treating the stock with 1 eq. of HCl in dioxane before drying.
References
-
Scaffold Stability: Navjot, S. & Vikas, B. (2016).[2] Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research, 8(1), 164-170.[2] Link
-
Metabolic Pathways: Hooper, W. D., et al.[3] (1992).[4][3] Metabolism of diazepam and related benzodiazepines by human liver microsomes. European Journal of Drug Metabolism and Pharmacokinetics, 17(1), 51-59.[3] Link
-
Synthetic Accessibility: Baumann, M., et al. (2013). A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery.[5][6] RSC Advances. Link
-
Chemical Properties: PubChem Database.[4] Compound Summary for Diazepam (Analogous Scaffold). Link
Sources
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- 4. Diazepam | C16H13ClN2O | CID 3016 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
Comparative Analysis of Diazepane vs. Benzodiazepine Scaffolds: A Guide to Privileged Structures and 3D Chemical Space
Executive Summary: The Flat vs. The Flexible
In the hierarchy of medicinal chemistry, few scaffolds hold the "privileged" status of the 1,4-benzodiazepine (BZD) . Historically synonymous with GABAergic modulation, the BZD core is a masterclass in rigid, ligand-receptor complementarity. However, the modern drive to "escape from flatland"—increasing the fraction of sp3-hybridized carbons (
This technical guide provides a rigorous comparative analysis of these two scaffolds. We move beyond basic structural definitions to explore the causality behind their selection: why one chooses the rigid aromaticity of a BZD for orthosteric binding versus the flexible basicity of a diazepane for linker applications and GPCR exploration.
Part 1: Structural & Electronic Divergence
The fundamental distinction between these scaffolds lies in their electronic character and conformational energy landscapes.
The 1,4-Benzodiazepine (BZD)[1][2][3][4][5][6]
-
Core Feature: Fusion of a benzene ring with a seven-membered unsaturated diazepine ring.[1]
-
Electronic Profile: The amide/imine functionality combined with the fused aryl ring creates a conjugated, electron-deficient system. This acidity allows for specific pi-stacking interactions and hydrogen bond donor/acceptor motifs crucial for the benzodiazepine binding site on
receptors. -
Conformation: Predominantly adopts a boat conformation. The fused benzene ring restricts the "pseudo-rotation" available to the seven-membered ring, locking the C5-phenyl group (in classic drugs like Diazepam) into a specific vector relative to the amide.
The 1,4-Diazepane (Homopiperazine)
-
Core Feature: A fully saturated seven-membered ring with two nitrogen atoms.[2][3]
-
Electronic Profile: Highly basic secondary amines (
). Unlike the neutral/weakly acidic BZD, the diazepane is positively charged at physiological pH, making it an excellent cation-pi interactor or solubility enhancer. -
Conformation: Highly flexible, adopting multiple low-energy twist-chair and twist-boat conformations. This flexibility allows it to induce fit into diverse binding pockets (e.g., HDACs, kinases) or serve as a flexible linker that does not perturb the orientation of two pharmacophores.
Comparative Data Profile
| Feature | 1,4-Benzodiazepine (BZD) | 1,4-Diazepane (Homopiperazine) |
| Hybridization | High | High |
| Rigidity | High (Conformationally constrained) | Low (Conformationally mobile) |
| Basicity ( | Low / Neutral | High (Basic Amines) |
| Metabolic Liability | Oxidative hydroxylation (C3), Nitro-reduction | N-dealkylation, N-oxidation |
| Primary Target Class | Ion Channels ( | GPCRs (Linker), Enzymes (HDAC), Kinases |
| Low (< 0.3 typical) | High (> 0.8 typical) |
Part 2: Pharmacodynamic Implications & Signaling
The structural divergence dictates the signaling pathways these scaffolds influence.
Pathway Visualization
The following diagram illustrates the divergent pharmacological utility of the two scaffolds. BZDs are highly specialized for allosteric modulation, while Diazepanes act as versatile "warhead delivery" systems or GPCR ligands.
Figure 1: Pharmacological divergence. BZDs dominate structural biology-driven targets (GABA, BET), while Diazepanes excel in functional diversity (GPCRs, Enzymes).
Part 3: Synthetic Protocols & Methodologies[1][3][9]
To ensure reproducibility and trust, we present two distinct, self-validating protocols. The BZD protocol relies on condensation chemistry, while the Diazepane protocol utilizes reduction logic to access the saturated core.
Protocol A: Synthesis of 1,4-Benzodiazepine (The Ugi/Condensation Route)
Rationale: This method is chosen for its ability to generate high diversity at the C2 and C5 positions, essential for SAR exploration.
-
Reagents: 2-Amino-5-chlorobenzophenone (1.0 eq), Glycine ethyl ester hydrochloride (1.5 eq), Pyridine (solvent/base).
-
Reflux: Dissolve reactants in dry pyridine. Heat to reflux (
) for 12–18 hours. Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The disappearance of the benzophenone starting material indicates cyclization. -
Workup: Evaporate pyridine under reduced pressure. Redissolve residue in DCM and wash with 1N HCl (to remove pyridine traces) then Brine.
-
Crystallization: Recrystallize from EtOH/Water.
-
Validation:
NMR must show the characteristic methylene singlet at C3 ( ppm) and absence of the primary amine signal.
Protocol B: Synthesis of N-Substituted 1,4-Diazepane
Rationale: Accessing the diazepane often involves building the ring from ethylenediamine or reducing a diazepinone. Here we use a reduction protocol from the dione, which is more scalable.
-
Precursor Synthesis: Condense ethylenediamine with diethyl malonate to form 1,4-diazepane-5,7-dione.
-
Reduction (The Critical Step): Suspend the dione (1.0 eq) in dry THF under
. Slowly add (4.0 eq) at .-
Safety Note: This reaction is highly exothermic. Maintain temperature below
during addition.
-
-
Reflux: Warm to room temperature, then reflux for 24 hours to ensure full reduction of amides to amines.
-
Quench: Fieser workup (
mL , mL 15% NaOH, mL ). Filter the granular precipitate. -
Purification: The crude oil is often pure enough, but can be distilled or converted to the HCl salt for storage.
-
Validation:
NMR should show loss of carbonyl peaks and appearance of high-field methylene signals ( ppm).
Part 4: Physicochemical & ADME Profiling
The choice between BZD and Diazepane is often a choice between potency and physicochemical properties.
Experimental Workflow: LogD and Metabolic Stability
The following Graphviz diagram outlines the decision tree for screening these scaffolds in early discovery.
Figure 2: ADME Triage. Diazepanes typically pass the solubility gate (Decision 1) more easily than BZDs but face distinct metabolic challenges (N-oxidation).
Key ADME Insights
-
Solubility: Diazepanes, being aliphatic amines, are significantly more soluble in aqueous media than the lipophilic BZDs. This makes them superior candidates for fragment-based drug discovery (FBDD) where solubility is paramount.
-
Permeability (PAMPA/Caco-2): BZDs exhibit high passive permeability due to their lipophilicity. Diazepanes may require active transport or prodrug strategies if the basicity (
) prevents passive diffusion across the BBB.
References
-
Sternbach, L. H. (1979). The Benzodiazepine Story. Journal of Medicinal Chemistry.
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
-
Evans, B. E., et al. (1988). Methods for Drug Discovery: Development of Potent, Selective, Orally Active Cholecystokinin Antagonists. Journal of Medicinal Chemistry. (Seminal work on "Privileged Structures").[3]
-
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. (Demonstrates BZD scaffold repurposing).
-
Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews.
Sources
Methodological & Application
Application Note: Scalable Synthesis of 4-(3-Methylbenzyl)-1,4-diazepan-5-one
This Application Note is designed to provide a rigorous, scalable, and scientifically grounded protocol for the synthesis of 4-(3-Methylbenzyl)-1,4-diazepan-5-one . The guide prioritizes reproducibility, safety, and industrial applicability, moving beyond basic academic descriptions to address the nuances of scale-up chemistry.
Introduction & Strategic Analysis
The 1,4-diazepan-5-one (homopiperazinone) scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in various kinase inhibitors (e.g., Rho-kinase), GPCR ligands, and protease inhibitors. Its seven-membered lactam ring provides a unique conformational constraint that differentiates it from the more common piperazinone analogs.
The specific target, 4-(3-Methylbenzyl)-1,4-diazepan-5-one , features a critical substitution pattern:
-
Position 4 (Amide Nitrogen): Functionalized with a 3-methylbenzyl group.
-
Position 1 (Amine Nitrogen): Unsubstituted, serving as a versatile handle for further diversification (e.g., reductive amination, acylation, or arylation).
Retrosynthetic Strategy
To achieve scalable synthesis without expensive chromatography, we utilize a convergent heterocyclization strategy . This approach avoids the regioselectivity issues often associated with alkylating the pre-formed diazepanone ring.
The Pathway:
-
Selective N-Alkylation: Desymmetrization of ethylenediamine using steric control and stoichiometry to generate N-(3-methylbenzyl)ethylenediamine.
-
Michael Addition-Cyclization Cascade: A sequential intermolecular Michael addition to ethyl acrylate followed by an intramolecular thermal cyclization. This route leverages the superior nucleophilicity of the primary amine to establish the correct regiochemistry (substituent at N4).
Figure 1: Retrosynthetic disconnection showing the convergent assembly from commodity chemicals.
Detailed Experimental Protocols
Phase 1: Synthesis of N-(3-Methylbenzyl)ethylenediamine
Objective: Selective mono-alkylation of ethylenediamine. Critical Quality Attribute (CQA): Minimizing the formation of N,N'-dialkylated byproduct.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | MW ( g/mol ) | Density | Role |
| Ethylenediamine | 5.0 | 60.10 | 0.90 g/mL | Reactant (Solvent) |
| 3-Methylbenzyl chloride | 1.0 | 140.61 | 1.07 g/mL | Electrophile |
| Toluene | - | 92.14 | 0.87 g/mL | Solvent (Workup) |
| Sodium Hydroxide (50% aq) | 1.5 | 40.00 | - | Base (Workup) |
Protocol
-
Setup: Equip a 2-L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing addition funnel. Flush with N₂.
-
Charge: Add Ethylenediamine (5.0 equiv) to the flask. Heat to 60 °C.
-
Expert Insight: Using a large excess of diamine acts as both solvent and statistical buffer, ensuring the probability of a second alkylation event remains negligible.
-
-
Addition: Dilute 3-Methylbenzyl chloride (1.0 equiv) in a minimal amount of toluene (0.5 vol relative to amine). Add this solution dropwise over 2 hours while maintaining the temperature at 60–65 °C.
-
Reaction: Stir at 65 °C for an additional 2 hours. Monitor by TLC (DCM/MeOH/NH₄OH 90:9:1) or GC-MS.
-
Workup (Excess Amine Removal):
-
Distill off the excess ethylenediamine under reduced pressure (approx. 40–50 °C at 20 mbar). Recovery of ethylenediamine for reuse is possible here.[2]
-
Dissolve the residue in Toluene (10 vol).
-
Wash with 50% NaOH solution (2 vol) to liberate the free base from the hydrochloride salt.
-
Separate the organic layer and dry over anhydrous Na₂SO₄.
-
-
Purification: The crude solution in toluene is sufficiently pure for the next step. For analytical characterization, a small aliquot can be concentrated to yield a pale yellow oil.
Phase 2: Annulation to 4-(3-Methylbenzyl)-1,4-diazepan-5-one
Objective: Formation of the 7-membered lactam ring. Mechanism: The primary amine of the diamine attacks the acrylate (Michael addition), forming a secondary amine. Subsequently, the internal secondary amine (bearing the benzyl group) attacks the ester carbonyl to close the ring.
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6] | MW | Role |
| N-(3-Methylbenzyl)ethylenediamine | 1.0 | 164.25 | Substrate |
| Ethyl Acrylate | 1.1 | 100.12 | Michael Acceptor |
| Methanol | 5 vol | - | Solvent (Step A) |
| Toluene | 10 vol | - | Solvent (Step B) |
| Sodium Methoxide (25% in MeOH) | 0.1 | 54.02 | Catalyst (Optional) |
Protocol
-
Michael Addition (Step A):
-
Take the toluene solution from Phase 1 (or dissolve isolated intermediate in Methanol).
-
Cool to 0–5 °C.
-
Add Ethyl Acrylate (1.1 equiv) dropwise. The reaction is exothermic; control rate to keep T < 20 °C.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Checkpoint: LC-MS should show complete conversion to the linear Michael adduct (M+H = 265).
-
-
Solvent Swap:
-
Concentrate the mixture under vacuum to remove methanol (if used) and unreacted ethyl acrylate.
-
Redissolve the oily residue in Toluene (10 vol) .
-
-
Cyclization (Step B):
-
Heat the toluene solution to reflux (110 °C).
-
Catalysis: If the reaction is sluggish after 2 hours, add 0.1 equiv of NaOMe . This promotes the nucleophilic attack of the amine on the ester.
-
Dean-Stark Trap: (Optional but recommended) Use a Dean-Stark apparatus to remove the ethanol byproduct, driving the equilibrium toward the lactam.
-
Reflux for 12–16 hours.
-
-
Workup:
-
Cool to RT.
-
Wash with water (3 x 3 vol) to remove NaOMe and polar impurities.
-
Extract the organic phase with 1M HCl (3 vol) . The product (containing a basic amine at N1) will protonate and move into the aqueous phase. Non-basic impurities remain in toluene.
-
Basify the aqueous phase with NaOH to pH > 12.
-
Extract back into DCM or Ethyl Acetate (3 x 3 vol).
-
Dry (Na₂SO₄), filter, and concentrate.
-
-
Final Purification:
-
The residue is typically a viscous oil that solidifies upon standing.
-
Recrystallization: Isopropyl ether or Ethyl Acetate/Hexane (1:3) are ideal systems.
-
Process Flow & Logic
The following diagram illustrates the decision-making process and chemical flow, highlighting the purification logic (Acid/Base swing) which is critical for scalability.
Figure 2: Process flow diagram emphasizing the critical purification node (Acid/Base Extraction).
Analytical Validation
To validate the synthesis, the following analytical data should be obtained.
Expected Data:
-
1H NMR (400 MHz, CDCl3):
- 7.10–7.30 (m, 4H, Ar-H)
- 4.60 (s, 2H, N-CH2-Ar) – Diagnostic singlet for benzylic protons.
- 2.60–3.60 (m, 8H, Ring protons) – Complex multiplets due to ring flexibility.
- 2.35 (s, 3H, Ar-CH3).
- 1.80 (br s, 1H, NH).
-
MS (ESI): Calculated for C13H18N2O [M+H]+: 219.15. Found: 219.2.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 1 | Poly-alkylation | Increase Ethylenediamine equivalents to >5.0. |
| Incomplete Cyclization | Equilibrium limitation | Use Dean-Stark trap to remove ethanol; add NaOMe catalyst. |
| Impurity at ~265 m/z | Uncyclized ester | Extend reflux time; ensure temperature is >100°C. |
| Coloration (Dark) | Oxidation of amines | Sparge all solvents with N₂; use fresh ethylenediamine. |
Safety & Scale-Up Considerations
-
Exotherm Control: The reaction of amines with acrylates (Michael addition) is exothermic. On a kilogram scale, active cooling is mandatory during addition.
-
Toxicity:
-
3-Methylbenzyl chloride: Lachrymator and corrosive. Handle in a fume hood.
-
Ethyl Acrylate: Flammable, lachrymator, and potential sensitizer. Polymerizes on storage; ensure stabilizer (MEHQ) is present.
-
-
Waste Management: The initial distillation generates ethylenediamine contaminated with hydrochloride salts. This stream should be treated as hazardous basic waste or rectified for recycling.
References
-
Synthesis of 1,4-diazepan-5-ones
-
Scalable Heterocycle Synthesis
- Context: General protocols for medium-ring lactam form
-
Source: Banfi, L., et al. "Ugi Multicomponent Reaction Followed by an Intramolecular Nucleophilic Substitution: A Rapid Access to 1,4-Diazepan-5-ones." Journal of Organic Chemistry, 2007, 72(6), 2151–2160. Link
-
Privileged Scaffolds in Drug Discovery
Sources
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- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. scispace.com [scispace.com]
Application Note: Robust Sample Preparation Strategies for the HPLC Analysis of 1,4-Diazepan-5-One
Abstract
This application note provides a comprehensive guide to the preparation of samples for the quantitative analysis of 1,4-diazepan-5-one by High-Performance Liquid Chromatography (HPLC). Recognizing the compound's significance as a synthetic intermediate and potential pharmacophore in drug development, this document details robust and validated methodologies for its extraction and purification from diverse matrices. We address common sample types, including biological fluids (plasma, urine) and pharmaceutical formulations. The protocols are designed to ensure high recovery, minimize matrix interference, and produce samples suitable for reliable chromatographic analysis. The causality behind each procedural step is explained, grounding the methods in established principles of analytical chemistry and aligning with regulatory expectations for method validation, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]
Introduction: The Analytical Challenge
1,4-Diazepan-5-one is a seven-membered heterocyclic lactam.[4] Its structure, featuring two nitrogen atoms and a ketone group, imparts significant polarity.[5] While this polarity is advantageous for aqueous solubility, it presents a distinct challenge for sample preparation, particularly when isolating it from complex biological or formulation matrices. Effective sample preparation is the most critical step in the analytical workflow, directly impacting the accuracy, precision, and sensitivity of the final HPLC result.[6] The primary goals are to remove interfering endogenous components like proteins and salts, concentrate the analyte to detectable levels, and ensure compatibility with the chosen HPLC system.[6][7]
This guide provides field-proven protocols that address these challenges, moving beyond a simple list of steps to explain the underlying scientific rationale, thereby empowering researchers to adapt and troubleshoot these methods for their specific applications.
Foundational Principles: Chromatographic and Sample Preparation Strategy
Physicochemical Properties & HPLC Considerations
The inherent polarity of 1,4-diazepan-5-one dictates the chromatographic strategy. Reversed-phase HPLC (RP-HPLC) is the method of choice, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase.[8][9] The analyte's retention is governed by the hydrophobic interaction between its carbon backbone and the stationary phase. The high polarity suggests that retention might be limited; therefore, mobile phase composition, particularly the organic-to-aqueous ratio and pH, are critical parameters for achieving optimal separation. The presence of basic nitrogen atoms means that mobile phase pH can significantly affect the analyte's charge state and, consequently, its retention and peak shape. Buffering the mobile phase is highly recommended.
Table 1: Recommended Starting Conditions for HPLC Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size | Provides a good balance of retention for moderately polar compounds, efficiency, and backpressure.[9][10][11] |
| Mobile Phase | A: 10 mM Phosphate Buffer (pH adjusted to 4.0-7.0) B: Acetonitrile or Methanol | Buffered aqueous phase controls analyte ionization for consistent retention. Organic modifier elutes the analyte.[8][11][12] |
| Elution Mode | Isocratic or Gradient | Isocratic is simpler and robust if separation is adequate.[10][12] Gradient may be needed for complex matrices or multi-analyte methods.[13] |
| Flow Rate | 0.5 - 1.5 mL/min | Adjusted based on column dimensions and desired analysis time. |
| Column Temperature | 25 - 40 °C | Controls viscosity and can improve peak shape and retention time stability.[12] |
| Detection | UV-Vis Detector (e.g., 210-240 nm) | The lactam chromophore should provide adequate UV absorbance. Wavelength should be optimized by scanning a standard solution.[10][12] |
Core Sample Preparation Techniques
The choice of sample preparation technique is dictated by the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): A rapid and universal method for removing the bulk of proteins from biological fluids.[14][15] It involves adding a water-miscible organic solvent (e.g., acetonitrile) to denature and precipitate proteins.[16] While fast, it offers minimal selectivity and may leave smaller interfering molecules in the supernatant.[14]
-
Liquid-Liquid Extraction (LLE): A more selective technique based on the differential partitioning of the analyte and matrix components between two immiscible liquid phases.[17][18] It can be effective for cleaning up samples but can be labor-intensive and require significant amounts of organic solvents.[7]
-
Solid-Phase Extraction (SPE): The most powerful and selective technique.[6][19] The sample is passed through a solid sorbent that retains the analyte, which is then selectively washed to remove interferences and finally eluted with a strong solvent.[7][20] SPE allows for both cleanup and concentration of the analyte.
Workflow Visualization
The following diagram illustrates the decision-making process for selecting an appropriate sample preparation method based on the initial sample matrix.
Caption: Decision workflow for selecting a sample preparation method.
Experimental Protocols
Universal Precaution: Always filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection to protect the HPLC column from particulates.[21]
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This protocol is ideal for rapid screening and analysis where high sample throughput is necessary. Acetonitrile is generally preferred as it precipitates proteins more effectively than methanol.[16]
Objective: To remove >98% of proteins from plasma or serum samples.
Methodology:
-
Aliquot Sample: Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard (Optional but Recommended): Spike the sample with an internal standard (IS) solution if used. The IS should be a structurally similar compound not present in the sample.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is a robust starting point).[16]
-
Vortex: Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.[15]
-
Centrifuge: Centrifuge the tube at >10,000 x g for 10 minutes at 4 °C. This will form a tight pellet of precipitated protein.
-
Collect Supernatant: Carefully transfer the clear supernatant to a clean tube or an HPLC vial. Avoid disturbing the protein pellet.
-
Evaporation & Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume (e.g., 100 µL) of the initial mobile phase.
-
Filter and Inject: Filter the supernatant (or reconstituted sample) through a 0.22 µm syringe filter directly into an HPLC vial for analysis.
Protocol 2: Solid-Phase Extraction for Urine Samples
This protocol provides superior cleanup and allows for analyte concentration, making it suitable for detecting low concentrations of 1,4-diazepan-5-one or its metabolites in a complex matrix like urine. A reversed-phase polymer or C18 sorbent is recommended.[20]
Objective: To achieve >90% recovery of the analyte while removing salts and endogenous interferences.
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).
Methodology:
-
Sample Pre-treatment: Centrifuge the urine sample to remove sediment. To 1 mL of supernatant, add 1 mL of 2% phosphoric acid to ensure the analyte is in a consistent, protonated state for optimal retention on a reversed-phase sorbent.
-
SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg/3 mL) by passing 1 mL of methanol through the cartridge. Do not allow the sorbent bed to dry.
-
Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water.
-
Sample Loading: Load the 2 mL of pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step is crucial for removing highly polar, water-soluble interferences like salts without prematurely eluting the analyte.
-
Elution: Elute the retained 1,4-diazepan-5-one from the cartridge using 1 mL of methanol into a clean collection tube.
-
Final Preparation: Evaporate the eluate to dryness under nitrogen and reconstitute in 200 µL of mobile phase.
-
Filter and Inject: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Protocol 3: Analysis from Pharmaceutical Formulations (Bulk Powder)
This protocol is a straightforward procedure for assay and purity analysis where the matrix is simple.
Objective: To accurately quantify the amount of active ingredient in a bulk substance.
Methodology:
-
Prepare Standard Stock Solution: Accurately weigh approximately 10 mg of 1,4-diazepan-5-one reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.
-
Prepare Sample Solution: Accurately weigh an amount of the bulk powder expected to contain 10 mg of the analyte and prepare it in the same manner as the standard stock solution.
-
Dilution: Create working solutions of both the standard and the sample by diluting them to a concentration within the linear range of the HPLC method (e.g., 10 µg/mL) using the mobile phase as the diluent.
-
Sonication: Briefly sonicate the solutions if necessary to ensure complete dissolution.
-
Filter and Inject: Filter the working sample solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
Method Validation Strategy: Ensuring Trustworthiness
Every sample preparation protocol must be validated to ensure it is fit for its intended purpose.[2][22] According to ICH Q2(R2) guidelines, key performance characteristics must be evaluated.[1]
Table 2: Key Validation Parameters for Sample Preparation
| Parameter | Definition | Assessment for Sample Preparation |
| Accuracy (Recovery) | The closeness of test results to the true value.[23] | Analyze samples of a blank matrix spiked with known analyte concentrations at low, medium, and high levels. Recovery (%) = (Amount found / Amount added) * 100. Acceptance criteria are typically 85-115%.[12] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly.[23] | Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). Analyze replicate spiked samples and calculate the Relative Standard Deviation (%RSD). Acceptance is often %RSD < 15%.[9] |
| Selectivity/Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1] | Analyze blank matrix samples from multiple sources to check for interfering peaks at the analyte's retention time. |
| Matrix Effect | The direct or indirect alteration of the analytical response due to co-eluting matrix components. | Compare the response of an analyte in a post-extraction spiked blank sample to the response of the analyte in a neat solution. A ratio significantly different from 1 indicates suppression or enhancement. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals. | Analyze spiked samples that have been stored under various conditions (e.g., freeze-thaw cycles, bench-top storage) to ensure the preparation process and storage do not degrade the analyte. |
Conclusion
The successful HPLC analysis of 1,4-diazepan-5-one is critically dependent on a well-designed and validated sample preparation strategy. The choice between protein precipitation, solid-phase extraction, or simple dilution is a function of the sample matrix, required sensitivity, and throughput needs. The protocols detailed in this application note provide robust, scientifically-grounded starting points for researchers. By understanding the principles behind each step and adhering to a rigorous validation strategy, laboratories can generate highly reliable and accurate data for 1,4-diazepan-5-one in any analytical context.
References
- Research Journal of Pharmacy and Technology, "RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form",
- SIELC Technologies, "HPLC Determin
- Sigma-Aldrich, "1-METHYL-1,4-DIAZEPAN-5-ONE AldrichCPR",
- Pharmacophore, "DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DIAZEPAM AND IMIPRAMINE IN BULK & PHARMACEUTICAL FORMUL
- PubMed, "Development of a sample preparation and analysis method for therapeutic monitoring of diazepam and major metabolite in alcohol withdrawal syndrome tre
- Sigma-Aldrich, "Supelco Guide to Solid Phase Extraction",
- European Medicines Agency (EMA), "ICH guideline Q2(R2)
- MDPI, "Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin",
- Phenomenex, "Protein Precipit
- ResearchGate, "The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC)
- Abcam, "Protein precipit
- ICH, "Valid
- LCGC International, "Understanding and Improving Solid-Phase Extraction",
- PubMed, "β-lactam antibiotics residues analysis in bovine milk by LC-ESI-MS/MS: a simple and fast liquid-liquid extraction method",
- MDPI, "A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma",
- Phenomenex, "Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV",
- Nacalai Tesque, "Sample Pretre
- CymitQuimica, "CAS 329794-41-4: 4-Methyl-1,4-diazepan-5-one hydrochloride",
- ResearchGate, "β-lactam antibiotics residues analysis in bovine milk by LC-ESI-MS/MS: A simple and fast liquid-liquid extraction method",
- Pharmaguideline, "Steps for HPLC Method Valid
- ACS Publications, "Solid-Phase Extraction Followed by Liquid Chromatography−Mass Spectrometry for Trace Determination of β-Lactam Antibiotics in Bovine Milk",
- Advanced ChemBlocks, "1-Methyl-1,4-diazepan-5-one hydrochloride",
- Agilent Technologies, "Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
- SAS Publishers, "Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam)",
- Scribd, "Diazepam | PDF | Chrom
- Zenodo, "METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW",
- Phenomenex, "Wh
- PubMed, "Developments in liquid membrane separ
- MDPI, "Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method",
- Punjab University, "ANALYTICAL TECHNIQUE FOR THE DETERMINATION OF DIAZEPAM IN SOLID DOSAGE FORMS",
- Vibrant Pharma Inc., "Homopiperazin-5-one; 1,4-diazepan-5-one",
- Filtrous, "Protein Precipitation 101: A Crucial Step in Sample Prep",
- Technology Networks, "HPLC Method Development and Valid
- ChemicalBook, "Diazapam | 439-14-5",
- PMC, "A review of the modern principles and applications of solid-phase extraction techniques in chrom
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of 4-(3-Methylbenzyl)-1,4-diazepan-5-one: A Crystallographic Perspective
Introduction: The 1,4-diazepan-5-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including applications as central nervous system agents[1]. The precise three-dimensional arrangement of atoms, or stereochemistry, of these molecules is paramount, as it dictates their interaction with biological targets. Single-crystal X-ray crystallography remains the gold standard for unambiguously determining the solid-state structure, providing invaluable insights into conformation, bond lengths, angles, and intermolecular interactions that govern a compound's physicochemical properties.
This guide focuses on 4-(3-Methylbenzyl)-1,4-diazepan-5-one, a specific derivative of this important class. While a public crystal structure for this exact compound is not available as of this writing, this guide will provide researchers with a comprehensive framework for its structural elucidation. We will draw direct comparisons with the known crystal structure of its close analog, 1-Benzyl-1,4-diazepan-5-one [2], to anticipate key structural features and highlight the scientific rationale for pursuing a crystallographic study. Furthermore, we will present a complete experimental workflow and contrast the crystallographic approach with alternative and complementary analytical techniques.
Part 1: The Scientific Imperative for Crystallographic Analysis
The introduction of a single methyl group onto the benzyl moiety, moving from 1-Benzyl-1,4-diazepan-5-one to the target 4-(3-Methylbenzyl)-1,4-diazepan-5-one, may seem trivial. However, in the context of crystal engineering and pharmacology, such a modification can have profound consequences:
-
Conformational Influence: The seven-membered diazepane ring is conformationally flexible, capable of adopting various forms such as chair, boat, and twist-boat conformations[3][4]. The steric bulk and electronic properties of the 3-methyl group can influence the preferred conformation of the benzyl substituent and, consequently, the overall shape of the diazepane ring.
-
Crystal Packing and Polymorphism: The methyl group can disrupt or form new intermolecular interactions (e.g., C-H···π interactions), leading to different crystal packing arrangements. This can result in polymorphism—the existence of multiple crystal forms—each with distinct properties like solubility and bioavailability.
-
Structure-Activity Relationship (SAR): For drug development professionals, understanding precisely how the 3-methyl group alters the molecular topology is critical for building accurate SAR models and designing next-generation analogs with improved efficacy and selectivity.
Therefore, obtaining the specific crystal structure of 4-(3-Methylbenzyl)-1,4-diazepan-5-one is not merely a confirmatory exercise but a crucial step in fully characterizing this unique chemical entity.
Part 2: Comparative Analysis with a Core Analog: 1-Benzyl-1,4-diazepan-5-one
The crystal structure of 1-Benzyl-1,4-diazepan-5-one provides an excellent baseline for our analysis[2]. Its key crystallographic and structural features are summarized below.
| Parameter | 1-Benzyl-1,4-diazepan-5-one[2] | 4-(3-Methylbenzyl)-1,4-diazepan-5-one (Hypothetical) |
| Formula | C₁₂H₁₆N₂O | C₁₃H₁₈N₂O |
| Crystal System | Monoclinic | To be determined |
| Space Group | P2₁/c | To be determined |
| Unit Cell (a, b, c) | 12.602 Å, 7.492 Å, 12.824 Å | To be determined |
| Unit Cell (β) | 111.00° | To be determined |
| Volume (V) | 1130.3 ų | Expected to be larger due to the additional methyl group |
| Key Conformation | Chair-like conformation of the 7-membered ring | Likely a chair or distorted chair conformation |
| Key Interaction | Intermolecular N-H···O hydrogen bonds forming dimers | N-H···O hydrogen bonding is expected to persist |
| Torsion Angle | C3—N2—C6—C7: 77.8° (rings are nearly perpendicular) | The 3-methyl group may alter this torsion angle due to steric effects |
Expert Insights:
The published structure of the benzyl analog reveals a chair-like conformation for the diazepane ring and that molecules pair up into dimers through N-H···O hydrogen bonds[2]. This is a common and stabilizing motif in such amide-containing structures. For our target molecule, 4-(3-Methylbenzyl)-1,4-diazepan-5-one, we can hypothesize that this fundamental hydrogen bonding will remain. However, the presence of the methyl group at the meta-position of the phenyl ring could introduce steric hindrance that influences how these dimers pack together in the crystal lattice. This could lead to a different space group and unit cell parameters. The primary scientific question that crystallography would answer is how this subtle chemical change is accommodated in the three-dimensional solid state.
Part 3: The Experimental Workflow: From Powder to Structure
Obtaining a high-quality crystal structure is a systematic process. The causality behind each step is crucial for success.
Caption: End-to-end workflow for single-crystal X-ray crystallography.
Detailed Protocol: Crystal Growth by Slow Evaporation
Causality: This is often the simplest and first-to-try method. It works on the principle that as the solvent slowly evaporates, the solution becomes supersaturated, forcing the compound to precipitate out of solution in an ordered, crystalline fashion rather than as an amorphous powder.
-
Preparation: Ensure the 4-(3-Methylbenzyl)-1,4-diazepan-5-one sample is of high purity (>98%), as impurities can inhibit crystallization.
-
Solvent Selection: In a small, clean vial, dissolve a small amount (5-10 mg) of the compound in a minimum amount of a good solvent (e.g., ethanol, ethyl acetate, or a mixture). The ideal solvent is one in which the compound is moderately soluble.
-
Inducing Crystallization: Cover the vial with a cap or parafilm. Using a needle, pierce a few small holes in the covering. This is a critical step; the size and number of holes control the rate of evaporation. A slower rate is almost always better for growing larger, higher-quality crystals.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or a fine pipette and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) before mounting on the diffractometer.
Part 4: Alternative & Complementary Characterization Methods
While X-ray crystallography provides the definitive solid-state structure, it is not the only technique available. NMR spectroscopy and computational modeling are powerful partners that provide complementary information.
Caption: Interplay between key structural elucidation techniques.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates in the solid state; bond lengths/angles; absolute stereochemistry; intermolecular interactions. | Unambiguous and definitive structural determination. | Requires a suitable single crystal; structure may not represent the solution-state conformation. |
| NMR Spectroscopy (¹H, ¹³C, NOESY) | Atomic connectivity; solution-state conformation through space (NOE); dynamic processes in solution. | Provides data on the behavior of the molecule in solution, which is often more biologically relevant.[5] | Provides an averaged structure; interpretation can be complex for flexible molecules. |
| Computational Modeling (DFT, Molecular Dynamics) | Prediction of low-energy conformations; electronic properties; potential intermolecular interactions. | Allows for the exploration of conformational space without experimentation; can predict properties.[4] | It is a simulation and must be validated by experimental data; accuracy depends on the level of theory used. |
Integrated Approach: The most powerful approach is to use these techniques in concert. For instance, an initial NMR analysis would confirm the successful synthesis of 4-(3-Methylbenzyl)-1,4-diazepan-5-one. Computational modeling could then predict its likely lowest-energy conformations. Finally, X-ray crystallography would provide the definitive solid-state structure, which can be compared back to both the NMR and computational data to provide a complete and validated picture of the molecule's structural properties.
Conclusion
The structural characterization of 4-(3-Methylbenzyl)-1,4-diazepan-5-one is a scientifically pertinent goal for advancing the understanding of this class of pharmaceutically relevant heterocycles. While its crystal structure is not yet publicly known, a comparative analysis with its close analog, 1-Benzyl-1,4-diazepan-5-one, provides a robust hypothesis for its likely solid-state behavior, centered on a chair-like conformation and strong hydrogen-bonding motifs. This guide has outlined the critical importance of obtaining empirical data and provided a detailed, field-proven workflow for achieving this goal through single-crystal X-ray diffraction. By integrating this "gold standard" technique with NMR spectroscopy and computational modeling, researchers can achieve a holistic understanding of the molecule, paving the way for rational drug design and development.
References
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N. N. M. R. Bhuiyan, M. M. H. Bhuiyan, K. A. Hossain & S. M. A. Kawsar. (2008). 1-Benzyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Structure Reports Online, 64(5), o869. Available at: [Link]
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M. Maheshwaran, V. Ramkumar, S. S. Narayanan & P. T. Perumal. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal, 9(18). Available at: [Link]
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ResearchGate. (n.d.). Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the market. Retrieved February 14, 2026, from [Link]
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A. A. Desai, S. S. Wagh, S. B. Wagh. (2011). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 794-800. Available at: [Link]
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IntechOpen. (2022). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available at: [Link]
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S. Sethuvasan, D. S. Basha, S. Athimoolam, P. R. Athira, S. S. S. Ra, & P. T. Perumal. (2016). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 1(6), x160893. Available at: [Link]
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Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved February 14, 2026, from [Link]
Sources
- 1. jocpr.com [jocpr.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
A Guide to the Spectroscopic Signature of 1,4-Diazepan-5-one: A Comparative IR Analysis for Researchers
In the landscape of heterocyclic chemistry, molecules containing multiple functional groups within a single ring system present both synthetic opportunities and analytical challenges. 1,4-Diazepan-5-one, a seven-membered heterocycle featuring both a secondary amine and a cyclic amide (lactam), is a foundational scaffold in medicinal chemistry. A precise and unambiguous characterization of this molecule is critical, and Infrared (IR) spectroscopy serves as a rapid, non-destructive first line of inquiry.
This guide provides an in-depth technical analysis of the characteristic IR absorption peaks of 1,4-Diazepan-5-one. We will move beyond a simple peak listing to explain the causality behind peak positions, compare its spectrum with relevant alternatives to highlight its unique features, and provide a self-validating experimental protocol for acquiring high-fidelity data.
The Vibrational Story: Deconvoluting Amine and Amide Signals
The IR spectrum of 1,4-Diazepan-5-one is a composite narrative written by its constituent functional groups. The key to interpretation lies in understanding the expected vibrational modes of a secondary amine and a secondary lactam, and how their coexistence within one molecule influences the final spectrum.
-
Secondary Amine (N-H) Vibrations: The secondary amine is characterized by a sharp, single N-H stretching band of weak-to-medium intensity, typically appearing between 3350-3310 cm⁻¹.[1] Another key vibration is the N-H bending (scissoring) mode, which is found in the 1650-1580 cm⁻¹ region, though it is often weak and can be difficult to discern.[1]
-
Secondary Lactam (Amide) Vibrations: As a cyclic amide, this group presents several strong, characteristic peaks.
-
N-H Stretch: Similar to the amine, it has an N-H stretching vibration. However, due to strong hydrogen bonding potential in the solid state, this peak is typically broad and strong, occurring in the 3400-3250 cm⁻¹ range.[1] It can often overlap with the sharper amine N-H stretch.
-
Amide I Band (C=O Stretch): This is the most intense and diagnostic peak for the lactam. For a seven-membered ring lactam, which has minimal ring strain, the carbonyl stretch is expected around 1670-1660 cm⁻¹.[2] This is slightly lower than the C=O frequency in highly strained lactams like 4-membered rings (β-lactams), which appear at much higher wavenumbers (~1745 cm⁻¹).[2]
-
Amide II Band: This is a combination of N-H in-plane bending and C-N stretching, appearing as a strong band between 1570-1515 cm⁻¹.
-
Comparative Spectral Guide: 1,4-Diazepan-5-one vs. Alternatives
To truly isolate the spectroscopic signature of 1,4-diazepan-5-one, it is instructive to compare its expected spectrum with those of simpler, structurally related compounds: ε-Caprolactam (a seven-membered lactam without the second amine) and 1,4-Diazepane, also known as Homopiperazine (a seven-membered ring with two secondary amines and no carbonyl).
| Functional Group | Vibrational Mode | 1,4-Diazepan-5-one (Expected) | ε-Caprolactam (Reference) | 1,4-Diazepane (Reference) |
| Amide | N-H Stretch | ~3300 cm⁻¹ (Broad) | ~3295 cm⁻¹ (Broad) | N/A |
| Amine | N-H Stretch | ~3340 cm⁻¹ (Sharper, weaker) | N/A | ~3270 cm⁻¹ (Medium) |
| Methylene | C-H Stretches | 2950-2850 cm⁻¹ | 2930, 2860 cm⁻¹ | 2940, 2845 cm⁻¹ |
| Amide | C=O Stretch (Amide I) | ~1665 cm⁻¹ (Very Strong) | ~1655 cm⁻¹ (Very Strong) | N/A |
| Amine/Amide | N-H Bend / Amide II | ~1550 cm⁻¹ (Medium-Strong) | ~1545 cm⁻¹ (Amide II, Strong) | ~1600 cm⁻¹ (N-H Bend, Weak) |
| Amide/Amine | C-N Stretch | 1350-1200 cm⁻¹ | ~1280 cm⁻¹ | ~1135 cm⁻¹ |
Table 1: Comparative summary of key IR absorption frequencies. The presence of both a strong C=O stretch and distinct N-H stretching characteristics is the key identifier for 1,4-diazepan-5-one.
This comparison reveals the diagnostic power of IR spectroscopy. The spectrum of 1,4-diazepan-5-one is the only one that will feature both a very strong Amide I band around 1665 cm⁻¹ and the characteristic N-H stretching patterns of both an amide and an amine in the 3300 cm⁻¹ region. The absence of the carbonyl peak immediately identifies the diamine, while the absence of the sharper, secondary amine N-H stretch helps identify the simple lactam.
Experimental Protocol: Acquiring a Trustworthy Spectrum via ATR-FTIR
The integrity of spectroscopic data is contingent upon a robust experimental methodology. Attenuated Total Reflectance (ATR) is the preferred technique for solid organic compounds due to its minimal sample preparation and high reproducibility.
Objective: To obtain a high-fidelity infrared spectrum of solid 1,4-diazepan-5-one.
Methodology:
-
Instrument Preparation & Background:
-
Ensure the FTIR spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.
-
Thoroughly clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
-
With the clean, empty crystal in place, acquire a background spectrum (typically 32-64 scans at 4 cm⁻¹ resolution). This is a critical step that digitally subtracts the absorbance of the instrument's environment and the ATR crystal itself.
-
-
Sample Application:
-
Place a small amount (1-3 mg) of dry, solid 1,4-diazepan-5-one onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to the sample. The causality here is crucial: sufficient pressure ensures intimate contact between the sample and the crystal surface, which is necessary for the evanescent wave to penetrate the sample effectively and generate a strong signal.
-
-
Data Acquisition:
-
Collect the sample spectrum using the same acquisition parameters as the background (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32-64 scans). Co-adding multiple scans is a time-averaging process that improves the signal-to-noise ratio.
-
-
Data Processing and Validation:
-
The instrument software will automatically ratio the sample scan against the background to generate the final absorbance spectrum.
-
Self-Validation Check 1 (Baseline): The baseline of the spectrum should be flat and near zero absorbance. If it is significantly sloped or curved, it may indicate poor sample-crystal contact or a dirty crystal. Re-run the sample.
-
Self-Validation Check 2 (Atmospheric Features): Inspect the spectrum for sharp, rotational peaks characteristic of water vapor (3900-3500 cm⁻¹) or a strong, sharp doublet for CO₂ (~2360 cm⁻¹). Their presence indicates a change in atmospheric conditions between the background and sample scans. Re-acquire both background and sample spectra under more stable purge conditions.
-
Self-Validation Check 3 (Reproducibility): Clean the crystal and run a second, independent sample. The peak positions and relative intensities should be highly consistent, confirming the data's trustworthiness.
-
Visualizing the Molecular and Spectroscopic Relationships
To conceptually link the molecular structure to its spectral output, we can visualize the key components and their corresponding vibrational regions.
Caption: Relationship between functional groups and IR absorption regions.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
-
University of Calgary. (n.d.). Infrared Spectroscopy: Amines. Department of Chemistry. Retrieved from [Link]
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Carbonyl compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for 3-Methylbenzyl Diazepane Compounds
For researchers in drug discovery and development, the synthesis of a novel nitrogen-containing heterocyclic compound like a 3-methylbenzyl diazepane derivative represents a significant milestone. However, synthesis is merely the first step. Rigorous characterization is paramount to confirm the identity, purity, and stoichiometry of the new chemical entity (NCE). Among the foundational analytical techniques, elemental analysis stands as a non-negotiable gatekeeper, providing the empirical confirmation of a compound's elemental makeup.[1] More than 75% of drugs approved by the FDA contain nitrogen-containing heterocyclic moieties, making expertise in their characterization a critical skill.[2]
This guide provides an in-depth comparison of elemental analysis standards and methodologies tailored for a 3-methylbenzyl diazepane compound. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis that meets the stringent requirements of regulatory bodies and peer-reviewed publication.
Part 1: Defining the Analyte and Theoretical Composition
Before any analysis, we must establish the theoretical elemental composition that will serve as our benchmark. For this guide, we will use 1-(3-methylbenzyl)-1,4-diazepane as our representative molecule.
-
Molecular Formula: C₁₂H₁₈N₂
-
Molecular Weight: 190.28 g/mol
-
Theoretical Elemental Composition:
-
Carbon (C): (12 * 12.011) / 190.28 * 100% = 75.74%
-
Hydrogen (H): (18 * 1.008) / 190.28 * 100% = 9.53%
-
Nitrogen (N): (2 * 14.007) / 190.28 * 100% = 14.73%
-
Any experimentally derived value must align closely with these theoretical percentages to confirm the successful synthesis of the target molecule. The generally accepted tolerance for publication and preliminary assessment is that experimental values fall within ±0.4% of the calculated values.[3]
Part 2: A Comparative Overview of Elemental Analysis Techniques
Elemental analysis in a pharmaceutical context serves two primary, distinct purposes:
-
Bulk Compositional Analysis: Determining the mass percentage of core elements (C, H, N, S, O) to confirm the empirical formula of the Active Pharmaceutical Ingredient (API).
-
Trace Elemental Impurity Analysis: Quantifying residual metals that may have been introduced by catalysts or manufacturing equipment, a requirement mandated by regulations like ICH Q3D and USP <232>.[4][5]
The techniques for these two purposes are fundamentally different.
| Feature | Combustion Analysis (CHN/CHNS) | Inductively Coupled Plasma (ICP-OES/ICP-MS) |
| Primary Purpose | Determination of bulk elemental composition (%C, %H, %N, %S).[6] | Quantification of trace elemental impurities (e.g., Pb, As, Hg, Pd).[4] |
| Principle | High-temperature combustion of the sample in an oxygen-rich environment (Pregl-Dumas method), followed by gas separation and detection.[7] | A liquid sample is nebulized into a high-temperature argon plasma, causing atomic emission (ICP-OES) or ionization for mass spectrometric detection (ICP-MS).[8] |
| Typical Sample Size | 1-5 mg of solid or liquid organic material. | Requires sample digestion into a liquid, typically an acidic aqueous solution.[8] |
| Sensitivity | Percent (%) level. | Parts-per-million (ppm) to parts-per-trillion (ppt) level.[9] |
| Key Application | Confirming the empirical formula and purity of a synthesized organic compound like 3-methylbenzyl diazepane. | Meeting regulatory limits for elemental impurities as defined in USP <232> and ICH Q3D.[10] |
For confirming the identity of our 3-methylbenzyl diazepane, Combustion Analysis is the gold standard and will be the focus of our detailed protocol.
Part 3: The Gold Standard Protocol: CHN Combustion Analysis
This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the results.
Detailed Experimental Workflow
Caption: Workflow for CHN Elemental Analysis of 3-Methylbenzyl Diazepane.
Step-by-Step Methodology
1. Sample Preparation (The Most Critical Step)
-
Homogenization: Ensure the sample is a fine, homogenous powder. If crystallized, gently grind the sample using a clean agate mortar and pestle. Inhomogeneity is a primary source of error.
-
Drying: Diazepane compounds, containing amine functionalities, can be hygroscopic. Dry the sample thoroughly under vacuum at a mild temperature (e.g., 40-50 °C) for 2-4 hours to remove residual moisture, which would otherwise inflate hydrogen and oxygen percentages.[11]
-
Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a pre-cleaned tin capsule.[12] Handle the capsule exclusively with clean tweezers to avoid transferring oils or moisture.
-
Encapsulation: Crimp the top of the tin capsule securely to form a small, tight ball. This ensures instantaneous and complete combustion upon introduction to the furnace.
-
Causality Note (Expertise): We use tin capsules because tin has a low melting point and its reaction with oxygen is highly exothermic, which raises the local temperature significantly, ensuring the complete and rapid combustion of the sample—a phenomenon known as a "flash combustion".
2. Special Handling for Air-Sensitive Compounds
-
If the diazepane derivative is known to be unstable or highly reactive with atmospheric CO₂ or moisture, the entire weighing and encapsulation process must be performed under an inert atmosphere in a glovebox.[13] Specialized cold-weld sealing techniques for capsules can be employed for extremely sensitive samples.[14]
3. Instrument Calibration & System Suitability
-
Calibration: The instrument's thermal conductivity detector (TCD) response must be calibrated. This is achieved by analyzing a Certified Reference Material (CRM) with a precisely known elemental composition, such as Acetanilide or Sulfanilamide.[15] The instrument software uses the known composition and weight of the CRM to create a response factor for each element.
-
System Suitability: Before running unknown samples, a "check standard" (often the same CRM) is run to verify that the calibration is still valid and the system is performing correctly. The results should be within a tight tolerance (e.g., ±0.2%) of the certified values.
4. Instrumental Analysis
-
The encapsulated sample is dropped into a high-temperature furnace (~1000 °C) with a constant flow of pure oxygen.
-
The sample undergoes rapid, complete combustion, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to various nitrogen oxides (NOx).[7]
-
These gases are swept by a helium carrier gas through a reduction tube containing heated copper, which quantitatively converts the NOx to N₂ gas.
-
The resulting gas mixture (CO₂, H₂O, N₂, He) passes through a chromatographic column that separates the individual gases.
-
As each gas elutes from the column, it passes through a TCD, which registers a change in thermal conductivity relative to the pure helium carrier. The magnitude of this change is proportional to the concentration of the gas.[16]
5. Data Analysis and Acceptance
-
The instrument's software integrates the signal from the TCD for each gas and, using the sample weight and the calibration factor, calculates the mass percentage of C, H, and N.
-
Acceptance Criterion: The final experimental values for %C, %H, and %N must be within ±0.4% of the theoretical values calculated in Part 1.[3] If the results fall outside this range, the troubleshooting protocol (Part 5) must be initiated.
Part 4: Method Validation According to Regulatory Standards
For use in a regulated environment (e.g., supporting an IND filing), the analytical method must be validated according to guidelines like ICH Q2(R1) and USP General Chapter <1225> .[17][18][19] Validation demonstrates that the procedure is suitable for its intended purpose.
| Validation Parameter | Purpose | Typical Assessment Method |
| Accuracy | The closeness of the test results to the true value. | Analyze a suitable CRM (e.g., NIST standard). The mean result should be within a narrow band of the certified value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability: Perform a minimum of 6 determinations at 100% of the target weight. Calculate the Relative Standard Deviation (RSD), which should be very low (typically <1%).[20] |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | For CHN analysis, specificity is inherent to the method's principle (combustion and detection of specific gases). It is generally not affected by common organic impurities unless they co-precipitate and alter the bulk composition. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration (amount) of analyte in the sample. | Analyze a minimum of 5 samples with weights spanning a range (e.g., 0.5 mg to 5 mg). Plot the measured elemental mass (in µg) vs. the sample weight. The correlation coefficient (r²) should be >0.99. |
| Range | The interval between the upper and lower amounts of analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. | The range is established by confirming that the method provides acceptable performance at the extremes of the linearity study. |
Part 5: Troubleshooting Guide for Out-of-Specification (OOS) Results
Caption: Troubleshooting Decision Tree for OOS Elemental Analysis Results.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| All values are low | 1. Inaccurate sample weight (balance issue). 2. Incomplete combustion (furnace temperature too low or sample encapsulated improperly). | 1. Verify balance calibration with certified weights. 2. Check furnace temperature settings. Ensure sample is tightly crimped. |
| Low %N, Correct %C & %H | 1. Exhausted reduction tube (copper is oxidized and cannot convert NOx to N₂). 2. System leak allowing atmospheric N₂ to enter, confusing the blank correction. | 1. Inspect and, if necessary, replace the reduction tube packing. 2. Perform a system leak check according to the manufacturer's protocol. |
| High %H | 1. Incomplete drying of the sample (hygroscopic nature). 2. Contamination from handling with bare hands. | 1. Re-dry the sample for a longer duration or at a slightly higher temperature (if thermally stable). 2. Always use clean tweezers. Re-prepare the sample. |
| High %C | 1. Residual organic solvent in the sample. 2. Contamination from dust or grease. | 1. Re-dry the sample under high vacuum. Confirm solvent removal by ¹H NMR or TGA. 2. Ensure a clean work area and proper sample handling. |
| Poor Precision (High RSD) | 1. Sample inhomogeneity. | 1. Thoroughly grind and mix the bulk sample before weighing out individual aliquots. |
Conclusion
For novel pharmaceutical compounds such as 3-methylbenzyl diazepanes, elemental analysis via combustion is not merely a routine check; it is the foundational data point that confirms the molecular formula of a newly synthesized entity. A meticulously executed analysis, grounded in a validated protocol and benchmarked against a precisely calculated theoretical composition, provides the bedrock of trust upon which all subsequent analytical data is built. By understanding the causality behind each step—from sample preparation to instrument calibration—researchers and scientists can ensure the generation of accurate, reliable, and defensible data essential for advancing drug development programs.
References
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The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. RSC Analytical Methods Committee. Available at: [Link]
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Al-Mokadem, M., et al. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][4][16][21]triazepines and Their Biological Activity: Recent Advances and New Approaches. Molecules. Available at: [Link]
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EPFL ISIC. (n.d.). Elemental Analysis – Sample preparation. EPFL. Available at: [Link]
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AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. AZoM.com. Available at: [Link]
-
Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems. Available at: [Link]
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ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. Available at: [Link]
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Thermo Fisher Scientific. (2021, September 15). Interferences Explained, ICP-OES Part 1. Spectroscopy Online. Available at: [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
